4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine
Description
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound featuring a fused furo[2,3-d]pyrimidine core. The structure includes a phenyl group at position 6 and a 4-bromophenylsulfanyl moiety at position 4 (Figure 1). The molecular formula is C₁₈H₁₁BrN₂OS, with a molecular weight of 383.26 g/mol.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFDIBOHGNCSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (4-bromophenyl), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring efficient catalyst recovery and recycling.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., NaOH, K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues within the Furo[2,3-d]pyrimidine Family
Key structural analogs differ in substituents at position 4:
- Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether (C₁₉H₁₄N₂O₂S, 334.39 g/mol) replaces bromine with a methoxy group, reducing molecular weight and altering hydrophobicity .
- 4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (C₁₉H₁₄ClN₂O₂, 340.78 g/mol) substitutes the sulfanyl group with a phenoxy linkage, introducing a chlorine atom and methyl group, which may enhance steric hindrance .
Table 1: Structural Comparison of Furo[2,3-d]pyrimidine Derivatives
Heterocyclic Core Variations: Pyrrolo- and Thieno[2,3-d]pyrimidines
Replacing the oxygen atom in the fused ring with nitrogen (pyrrolo) or sulfur (thieno) alters electronic properties:
- Pyrrolo[2,3-d]pyrimidines (e.g., (R)-N-(1-(4-Bromophenyl)ethyl)-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, C₂₁H₁₈BrN₅, 436.30 g/mol) exhibit amino linkages and demonstrate antimicrobial activity against Staphylococcus aureus (MIC: 1–2 µg/mL) .
- Thieno[2,3-d]pyrimidines (e.g., 7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one, C₂₂H₁₃BrN₂O₃S, 489.32 g/mol) incorporate sulfur, increasing polarizability and melting point (216–217°C) .
Table 2: Core Heterocycle Impact on Properties
Functional Group Variations: Sulfanyl vs. Amino vs. Ether
- Amino groups (e.g., (R)-N-(1-(4-Bromophenyl)ethyl)-6-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine): Improve solubility and hydrogen-bonding capacity, critical for target engagement .
- Ether linkages (e.g., 4-(4-chloro-2-methylphenoxy) derivative): Reduce metabolic stability compared to thioethers but improve synthetic accessibility .
Physicochemical Properties
- HPLC Retention Times : Pyrrolo[2,3-d]pyrimidines exhibit retention times (tR) of 6.87–10.03 min, correlating with polarity and column interaction .
- Melting Points: Thieno derivatives show higher melting points (e.g., 216–217°C) due to sulfur’s polarizability, whereas pyrrolo analogs melt at 253–254°C .
Biological Activity
The compound 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a member of the furo[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 383.26 g/mol. The structure features a furo[2,3-d]pyrimidine core with a bromophenyl sulfanyl substituent at the 4-position and a phenyl group at the 6-position.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁BrN₂OS |
| Molecular Weight | 383.26 g/mol |
| CAS Number | [Not available] |
| Solubility | [Not available] |
Anticancer Properties
Research indicates that compounds in the furo[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival pathways.
- Mechanism of Action : The inhibition of protein kinases is a common mechanism for anticancer activity. These compounds may disrupt signaling pathways that are crucial for tumor growth and metastasis .
Antimicrobial Activity
Furo[2,3-d]pyrimidines have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can inhibit bacterial growth and are effective against various strains, including resistant ones.
- Case Study : A recent investigation demonstrated that a related furo[2,3-d]pyrimidine derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
Neuropharmacological Effects
There is emerging evidence that furo[2,3-d]pyrimidines may modulate neurotransmitter systems, particularly through interactions with dopamine receptors. This suggests potential applications in treating neurological disorders.
- Example : Compounds similar to this compound have been shown to act as dopamine D1 receptor ligands, which could be beneficial in managing conditions such as Parkinson's disease and schizophrenia .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
Synthesis Overview
- Starting Materials : The synthesis often begins with 2-amino-4-bromopyrimidine as a key precursor.
- Reactions : Several coupling reactions are employed to introduce the furan ring and phenyl groups.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Table 2: Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | 4-Bromophenyl thiol |
| 2 | Cyclization | Furan derivatives |
| 3 | Purification | Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
